2-Methylpyrazine is an organic compound with the molecular formula CHN and a CAS number of 109-08-0. It is a colorless to yellow liquid at room temperature, characterized by a specific gravity of 1.03, a boiling point of 135 °C, and a melting point of -29 °C. This compound is notable for its distinctive odor, often described as nutty or roasted, and it is commonly found in various food products such as coffee, peanuts, and red peppers. Additionally, it plays roles as a flavoring agent and a product of the Maillard reaction, which is crucial in food chemistry .
2-Methylpyrazine is classified as a flammable liquid and vapor. It is essential to handle it with caution under proper ventilation and following standard laboratory safety protocols.
Several methods exist for synthesizing 2-methylpyrazine:
2-Methylpyrazine finds applications across various fields:
Research on interaction studies involving 2-methylpyrazine primarily focuses on its role in flavor chemistry and potential interactions with other compounds during cooking processes. Its interactions with various food components can influence flavor development through reactions such as the Maillard reaction, which involves amino acids and reducing sugars.
2-Methylpyrazine belongs to a class of compounds known as methylpyrazines. Here are some similar compounds along with their unique characteristics:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
2-Acetylpyrazine | CHNO | Known for its sweet, caramel-like aroma; used in flavoring. |
5-Methylpyrazine | CHN | Exhibits different flavor notes; less common than 2-methylpyrazine. |
2-Cyanopyrazine | CHNO | Contains a cyano group; used in synthetic applications. |
N-(tert-Butyl)pyrazine carboxamide | CHNO | Exhibits different solubility properties; used in pharmaceuticals. |
Microbial metabolic engineering has advanced to enable the biosynthesis of valuable pyrazine compounds, including 2-methylpyrazine, through genetically modified microorganisms. For example, Pseudomonas putida KT2440 has been engineered to produce pyrazines by introducing genes from the L-threonine biosynthesis pathway, enabling the de novo synthesis of alkylpyrazines from renewable substrates.
The biosynthesis of alkylpyrazines such as 2-methylpyrazine typically involves the conversion of amino acid precursors through enzymatic and non-enzymatic reactions. For instance, L-threonine is enzymatically converted via L-threonine-3-dehydrogenase to intermediates like aminoacetone, which then undergoes spontaneous chemical reactions to form pyrazines.
This approach combines native metabolic pathways with heterologous gene expression and enzyme catalysis to optimize yields and tailor pyrazine profiles for industrial applications. Challenges include balancing precursor supply, enzyme activity, and pathway flux to maximize 2-methylpyrazine production.
Bacillus subtilis strains isolated from fermented soybean products (natto) have demonstrated significant ability to biosynthesize 2-methylpyrazine and related alkylpyrazines. Screening of multiple B. subtilis strains revealed variability in their pyrazine production profiles, with some strains like BcP4 producing up to 690 µg/L of 2-methylpyrazine under optimized conditions.
Strain | 2-Methylpyrazine Concentration (µg/L) | Other Alkylpyrazines Produced (mg/L) |
---|---|---|
BcP4 | 690 ± 40.5 | 2,3-dimethylpyrazine (680), 2,6-dimethylpyrazine (1891) |
BcP1 | >400 | Not specified |
BcP21 | >100 | 2,5-dimethylpyrazine (4.5), 2,3,5-trimethylpyrazine (52.6), 2,3,5,6-tetramethylpyrazine (501.1) |
B. subtilis cultures were grown in lysogeny broth supplemented with pyrazine precursors such as L-threonine and acetoin, which enhanced pyrazine biosynthesis. Aeration and incubation at 28°C with shaking were key parameters for optimizing production.
The biosynthesis of 2-methylpyrazine shares mechanistic features with the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. In microbial cultures, precursors like L-threonine and acetoin serve as substrates that undergo enzymatic transformations and spontaneous chemical reactions to form pyrazines.
This pathway is supported by isotope labeling studies confirming the incorporation of L-threonine and glucose-derived carbons into pyrazine structures.
Precursor | Role in Biosynthesis | Resulting Pyrazines |
---|---|---|
L-threonine | Enzymatic conversion to aminoacetone | 2-methylpyrazine, 2,5-dimethylpyrazine |
Acetoin | Precursor for methylated pyrazines | 2,3,5,6-tetramethylpyrazine |
Reducing sugars | Participate in Maillard-type reactions | Various alkylpyrazines |
L-Threonine | | (L-threonine-3-dehydrogenase) vL-2-Amino-acetoacetate | | (Spontaneous decarboxylation) vAminoacetone | | (Non-enzymatic pH-dependent reaction) v2-Methylpyrazine
Vapor-phase cyclization represents a fundamental approach for the synthesis of 2-methylpyrazine through the dehydrocyclization of ethylenediamine and propylene glycol or glycerol precursors [1]. The most extensively studied transition metal oxide catalysts for this process include ferrite-based systems, particularly manganese ferrite (MnFe2O4), which demonstrates superior catalytic performance compared to zinc-substituted ferrite analogs [1].
Research conducted on nanocrystalline ferrite catalysts has established that manganese ferrite exhibits the highest activity among the Zn1-xMnxFe2O4 series where x ranges from 0 to 1.0 [1] [2]. The performance hierarchy follows the order: MnFe2O4 > Zn0.25Mn0.75Fe2O4 > Zn0.5Mn0.5Fe2O4 > Zn0.75Mn0.25Fe2O4 > ZnFe2O4 [1]. The enhanced catalytic activity correlates directly with increasing manganese content, which promotes paramagnetism in the catalyst structure [1].
Table 1: Catalytic Performance of Ferrite Catalysts in 2-Methylpyrazine Synthesis
Catalyst | Temperature (K) | Propylene Glycol Conversion (%) | 2-Methylpyrazine Yield (%) | Selectivity (%) |
---|---|---|---|---|
MnFe2O4 | 723 | 98 | 80 | 82 |
Zn0.25Mn0.75Fe2O4 | 723 | 95 | 72 | 76 |
Zn0.5Mn0.5Fe2O4 | 723 | 90 | 65 | 72 |
Zn0.75Mn0.25Fe2O4 | 723 | 85 | 58 | 68 |
ZnFe2O4 | 723 | 75 | 45 | 60 |
Source: [1]
The optimal reaction conditions for manganese ferrite catalysts involve a temperature of 723 K with feed composition ratios of ethylenediamine:propylene glycol:water at 1:1:2 molar ratios [1]. Under these conditions, propylene glycol conversion approaches 98% with 2-methylpyrazine yields reaching 80% [1].
Temperature optimization studies reveal that 2-methylpyrazine yield increases progressively with temperature until reaching the optimal range of 723-773 K [1]. Weight hourly space velocity (WHSV) investigations demonstrate that lower space velocities favor higher conversion rates, though this must be balanced against productivity considerations [1].
The reaction mechanism proceeds through a dehydration-dehydrogenation pathway where ferrite catalysts function as bifunctional systems providing both dehydration and dehydrogenation capabilities [1]. Surface characterization using X-ray diffraction, scanning electron microscopy with energy-dispersive X-ray analysis, and Mössbauer spectroscopy confirms that the spinel ferrite structure remains stable under reaction conditions [1].
Alternative transition metal oxide systems include chromium-promoted copper-zinc-aluminum oxide catalysts prepared through impregnation methods [3] [4]. These catalysts demonstrate enhanced dispersion of active copper components and improved reduction characteristics when chromium promoters are incorporated [3].
Table 2: Effect of Chromium Content on Catalyst Performance
Chromium Content (wt%) | Surface Area (m²/g) | 2-Methylpyrazine Selectivity (%) | Temperature (°C) |
---|---|---|---|
0 | 158 | 78 | 380 |
1 | 165 | 82 | 380 |
3 | 172 | 85 | 380 |
5 | 168 | 83 | 380 |
The optimal chromium loading of 3 weight percent provides the highest 2-methylpyrazine selectivity at 85% under atmospheric pressure conditions at 380°C [3]. The enhanced performance results from improved copper dispersion and modified acid-base properties of the catalyst surface [3].
Continuous-flow ammoxidation represents an advanced methodology for converting 2-methylpyrazine to 2-cyanopyrazine derivatives using microreactor technology [5] [6]. This approach addresses the challenges of highly exothermic ammoxidation reactions while achieving unprecedented space-time yields [5].
The microreactor system incorporates a vaporization microchamber coupled with sinusoidal wave microchannels to facilitate efficient heat and mass transfer [5]. Chromium vanadium phosphate oxide supported on gamma-aluminum oxide (CrVPO/γ-Al2O3) emerges as the optimal catalyst system among four evaluated supports including alpha-aluminum oxide, gamma-aluminum oxide, ZSM-5(50), and ZSM-5(80) [5].
Table 3: Catalyst Support Comparison for Ammoxidation in Microreactor
Support | Surface Area (m²/g) | Pore Volume (cc/g) | 2-Methylpyrazine Conversion (%) | 2-Cyanopyrazine Selectivity (%) |
---|---|---|---|---|
γ-Al2O3 | 121.72 | 0.23 | 71.5 | 93.7 |
α-Al2O3 | 29.72 | 0.12 | 45.2 | 88.1 |
ZSM-5(50) | 244.29 | 0.11 | 62.8 | 92.4 |
ZSM-5(80) | 290.04 | 0.13 | 58.3 | 89.6 |
Source: [5]
The optimal operating conditions for continuous-flow ammoxidation include a reaction temperature of 480°C with feed molar ratios of 2-methylpyrazine:water:ammonia:oxygen at 1:5:6:12 [5]. These conditions yield 71.5% 2-methylpyrazine conversion with 93.7% selectivity to 2-cyanopyrazine [5].
Gas hourly space velocity (GHSV) optimization reveals that 13,081 h⁻¹ represents the optimal value using 0.03 grams of catalyst [5]. Higher space velocities result in decreased conversion due to reduced contact time, while lower velocities do not proportionally improve performance [5].
Table 4: Space-Time Yield Comparison Across Reactor Types
Reactor Type | Catalyst Mass (g) | Residence Time (s) | 2-Methylpyrazine Conversion (%) | Space-Time Yield (g CP/kg cat·h) |
---|---|---|---|---|
Fixed Bed | 3.0 | 1.7 | 65 | 38-498 |
Fixed Bed | 1.0 | 0.37 | 100 | 138-440 |
Fixed Bed | 1.0 | 0.3 | 100 | 500-900 |
Microreactor | 0.03 | 0.001-0.005 | 71 | 1724-77,082 |
Source: [5]
Continuous operation studies demonstrate exceptional catalyst stability over 50-hour periods with 2-cyanopyrazine yields maintained between 56-68% throughout the operational window [5]. The microreactor design enables superior temperature control with variations limited to ±1°C during typical 5-hour experimental runs [5].
The space-time yield achievements of 1,724-77,082 grams of 2-cyanopyrazine per kilogram of catalyst per hour represent the highest values reported for this transformation, exceeding conventional fixed-bed reactor performance by factors of 1.9-85 [5].
Zinc-chromium oxide mixed metal catalysts demonstrate exceptional capability for glycerol valorization through dehydrocyclization reactions with ethylenediamine to produce 2-methylpyrazine [7] [8]. These catalysts effectively convert crude glycerol, a byproduct of biodiesel production, into value-added pharmaceutical intermediates [8].
The zinc-chromium oxide system exists primarily as ZnO-ZnCr2O4 mixed phases derived from hydrotalcite precursors synthesized under controlled pH conditions [9] [10]. The optimal zinc-to-chromium molar ratio of 3:1 provides the highest catalytic activity for 2-methylpyrazine synthesis [8].
Table 5: Effect of Zinc-to-Chromium Ratio on Catalytic Performance
Zn:Cr Ratio | Glycerol Conversion (%) | Ethylenediamine Conversion (%) | 2-Methylpyrazine Rate (μmol/g·s) | Selectivity (%) |
---|---|---|---|---|
1:1 | 32 | 48 | 1.2 | 68 |
2:1 | 38 | 55 | 1.8 | 72 |
3:1 | 45 | 65 | 2.4 | 76 |
4:1 | 41 | 60 | 2.1 | 74 |
The dehydrocyclization mechanism involves cyclocondensation of glycerol and ethylenediamine followed by homo-coupling of 2-pyrazinylmethanol intermediates [10]. This process requires the presence of both moderate acid sites and strong base sites on the catalyst surface [10]. Zinc-chromium oxide catalysts synthesized at pH 9 exhibit superior performance compared to those prepared at pH 7, attributed to smaller particle sizes and zinc enrichment at near-surface regions [9].
Table 6: Surface Properties of Zinc-Chromium Oxide Catalysts
Synthesis pH | Surface Area (m²/g) | Zn/Cr Surface Ratio | Strong Basic Sites (μmol/g) | 2-Methylpyrazine Rate (μmol/g·s) |
---|---|---|---|---|
7 | 84 | 1.59 | 245 | 1.2 |
9 | 116 | 2.01 | 318 | 2.4 |
Source: [9]
The valorization process operates optimally at temperatures between 400-450°C under atmospheric pressure conditions [7] [8]. Crude glycerol containing water and impurities demonstrates comparable performance to pure glycerol, making this process economically attractive for biodiesel industry byproduct utilization [8].
The reaction pathway proceeds through initial dehydration of glycerol to form reactive intermediates, followed by condensation with ethylenediamine and subsequent cyclization-dehydrogenation steps [10]. Oxygen pulse chemisorption studies reveal that optimal oxygen surface density correlates with enhanced 2-methylpyrazine formation rates [10].
Flammable;Irritant